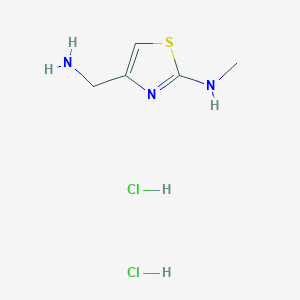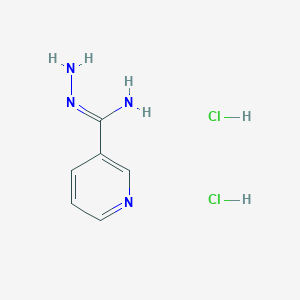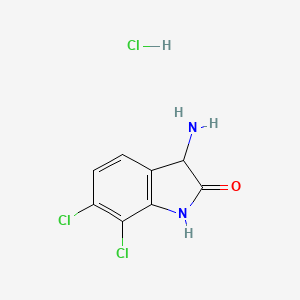
Chlorhydrate de 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Applications De Recherche Scientifique
3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, agrochemicals, and dyes.
Mécanisme D'action
Target of Action
The primary targets of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride are currently unknown. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been shown to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have various biologically vital properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of indole derivatives .
Analyse Biochimique
Biochemical Properties
3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride, have been shown to inhibit certain enzymes involved in cancer cell proliferation . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cellular function and viability.
Molecular Mechanism
At the molecular level, 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of kinases involved in cell signaling, thereby disrupting downstream signaling events . Additionally, 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different experimental conditions . Over time, the compound may undergo degradation, leading to the formation of metabolites with distinct biological activities. Long-term exposure to 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage-dependent effects of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect the compound’s distribution and bioavailability in different tissues.
Subcellular Localization
The subcellular localization of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is critical for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dichloroindole.
Amination: The indole derivative undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under appropriate conditions.
Cyclization: The intermediate product is then cyclized to form the indolone structure. This step often requires the use of cyclizing agents and specific reaction conditions to ensure the formation of the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dichloro-1H-indole-2,3-dione: This compound shares a similar indole core structure but lacks the amino group at the 3-position.
3-amino-1H-indole-2-one: Similar to the target compound but without the chlorine substituents.
6-chloro-3-amino-1H-indole-2-one: Contains one chlorine substituent and an amino group.
Uniqueness
3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to the presence of both chlorine substituents and the amino group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
3-amino-6,7-dichloro-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O.ClH/c9-4-2-1-3-6(11)8(13)12-7(3)5(4)10;/h1-2,6H,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZQHWDPBECBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(C(=O)N2)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1522934.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522936.png)
![1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1522937.png)
![N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride](/img/structure/B1522939.png)
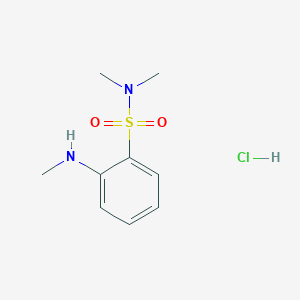
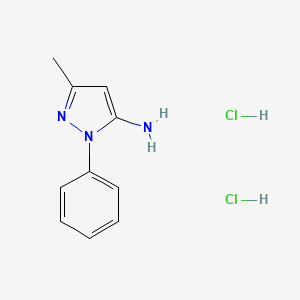
![3-[(4-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1522942.png)
![4-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522944.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522946.png)

![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)
